molecular formula C6H10ClF2N B1402028 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1376248-54-2

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No. B1402028
M. Wt: 169.6 g/mol
InChI Key: CUYZXBBHHFLWRX-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride, also referred to as 7,7-DFH, is a bicyclic organic compound containing two fluorine atoms and one chlorine atom. It is an important synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 7,7-DFH is also a useful reagent for the synthesis of various heterocyclic compounds.

Scientific Research Applications

  • Structural Characterization and Synthesis :

    • Britvin and Rumyantsev (2017) conducted a structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt, demonstrating the importance of understanding molecular structures for further applications (Britvin & Rumyantsev, 2017).
    • Chen et al. (2017) explored the synthesis of functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives, which includes compounds like 7,7-dihalo-2-azabicyclo[4.1.0]heptane (Chen et al., 2017).
  • Application in Organic Chemistry and Drug Design :

    • Gensini et al. (2002) synthesized a variety of protected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton, highlighting their potential in organic synthesis and as building blocks in drug design (Gensini et al., 2002).
    • Carroll et al. (2001) conducted a study on the synthesis of epibatidine analogues, which are derivatives of the 7-azabicyclo[2.2.1]heptane, demonstrating its potential application in the development of new therapeutic agents (Carroll et al., 2001).
  • Potential in Medicinal Chemistry :

    • Napolitano et al. (2010) investigated the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid with potential applications in medicinal chemistry due to its unique bicyclic nature and conformational constraints (Napolitano et al., 2010).
  • Advancements in Synthetic Methods :

    • Armstrong and Shanahan (2005) explored the aza-Prins-pinacol approach for the rapid access to the 7-azabicyclo[2.2.1]heptane ring system, which is crucial for synthesizing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).

properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYZXBBHHFLWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856555
Record name 7,7-Difluoro-3-azabicyclo[4.1.0]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride

CAS RN

1376248-54-2
Record name 7,7-Difluoro-3-azabicyclo[4.1.0]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS Nosik, AO Gerasov, RO Boiko… - Advanced Synthesis …, 2017 - Wiley Online Library
The synthesis of monocyclic, spirocyclic and fused bicyclic secondary amines bearing a gem‐difluorocyclopropane moiety via difluorocyclopropanation of unsaturated N‐Boc …
Number of citations: 39 onlinelibrary.wiley.com

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